molecular formula C20H14N2O2 B5102624 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile

3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile

Cat. No.: B5102624
M. Wt: 314.3 g/mol
InChI Key: ZCMAGWZABMSRPM-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a prop-2-yn-1-yloxy group

Properties

IUPAC Name

3-[(E)-1-cyano-2-(5-methoxy-2-prop-2-ynoxyphenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c1-3-9-24-20-8-7-19(23-2)12-17(20)11-18(14-22)16-6-4-5-15(10-16)13-21/h1,4-8,10-12H,9H2,2H3/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMAGWZABMSRPM-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 5-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the cyano group and complete the synthesis .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets. The cyano group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and prop-2-yn-1-yloxy groups can also participate in various biochemical pathways, affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile include:

These comparisons highlight the unique combination of functional groups in 3-{(E)-1-cyano-2-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethenyl}benzonitrile, which contributes to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.